Methyl 2-amino-5-hydroxynicotinate
Description
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-amino-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3,(H2,8,9) |
InChI Key |
SDHHGXYFGMPXLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-hydroxynicotinate typically involves the esterification of 2-amino-5-hydroxynicotinic acid. One common method includes the reaction of 2-amino-5-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and efficient heat exchange to control the reaction temperature. The use of a strong acid catalyst and an excess of methanol ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-5-oxonicotinic acid.
Reduction: Formation of 2-amino-5-hydroxynicotinamide.
Substitution: Formation of various substituted nicotinic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-amino-5-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-hydroxynicotinate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at position 5 on the pyridine ring critically influences the physicochemical and biological properties of these compounds. Key analogs include:
*Inferred properties based on substituent chemistry.
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound enhances polarity and water solubility compared to methyl (-CH₃) or trifluoromethyl (-CF₃) substituents. This property is critical for bioavailability in pharmaceutical applications. The trifluoromethyl group (in Methyl 2-amino-5-(trifluoromethyl)nicotinate) increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding: The hydroxyl group enables additional hydrogen-bonding interactions, which may enhance binding affinity in biological systems compared to non-polar substituents like methyl or trifluoromethyl.
Stability and Reactivity
- Methyl (-CH₃) and trifluoromethyl (-CF₃) groups exert opposing electronic effects (electron-donating vs. withdrawing), influencing reaction pathways.
- Oxidative Stability: The hydroxyl group in this compound may render it susceptible to oxidation, necessitating stabilization strategies in formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
